1-(2,5-Dimethylphenyl)prop-2-en-1-ol
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Overview
Description
1-(2,5-Dimethylphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propenyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)prop-2-en-1-ol typically involves the reaction of 2,5-dimethylbenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using hydrogenation or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 2,5-Dimethylbenzaldehyde, 2,5-Dimethylbenzoic acid.
Reduction: 1-(2,5-Dimethylphenyl)propan-1-ol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
1-(2,5-Dimethylphenyl)propan-1-ol: Saturated alcohol derivative.
1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: Contains an additional phenyl group.
Uniqueness: 1-(2,5-Dimethylphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of both an alkene and alcohol functional group
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-4-11(12)10-7-8(2)5-6-9(10)3/h4-7,11-12H,1H2,2-3H3 |
InChI Key |
MGNQIEDVNUCLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C=C)O |
Origin of Product |
United States |
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